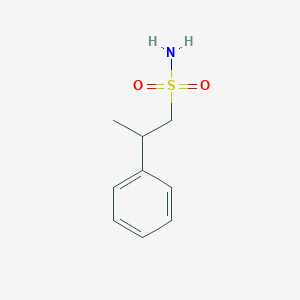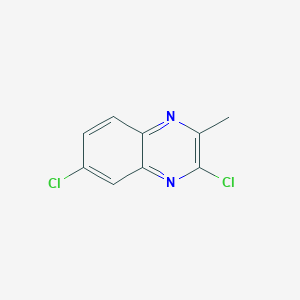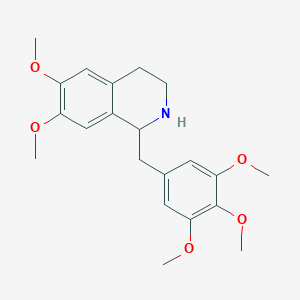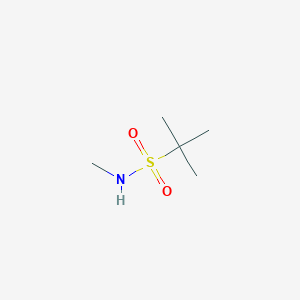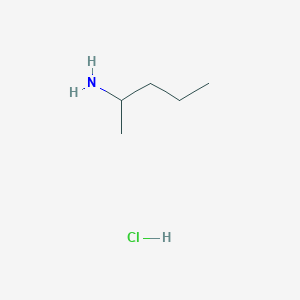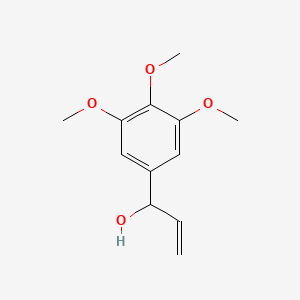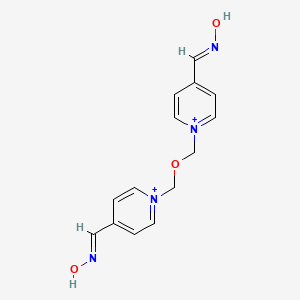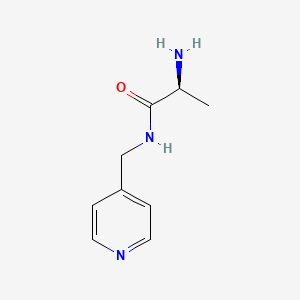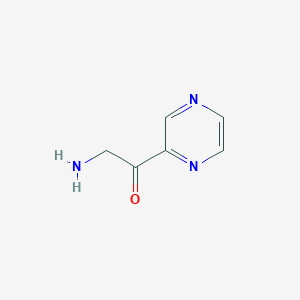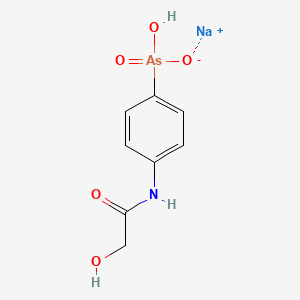
Glycarsamide sodium
描述
Glycarsamide sodium, also known as N-glycoloylarsanilic acid sodium salt, is an organoarsenic compound with the molecular formula C8H9AsNNaO5. It is primarily used as an anthelmintic agent in veterinary medicine, particularly for the treatment of parasitic infections in livestock. The compound is characterized by its crystalline structure and high solubility in water.
准备方法
Synthetic Routes and Reaction Conditions: Glycarsamide sodium is synthesized by treating arsanilic acid with chloroacetyl chloride in the presence of sodium hydroxide. The reaction proceeds as follows:
Step 1: Arsanilic acid is dissolved in an aqueous solution of sodium hydroxide.
Step 2: Chloroacetyl chloride is added dropwise to the solution while maintaining the temperature below 10°C.
Step 3: The reaction mixture is stirred for several hours, allowing the formation of N-glycoloylarsanilic acid.
Step 4: The product is then neutralized with hydrochloric acid and crystallized from water to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: High-purity arsanilic acid and chloroacetyl chloride are used.
Reaction Control: Temperature and pH are carefully monitored to optimize the reaction rate and minimize by-products.
Purification: The crude product is purified through recrystallization and filtration to achieve the desired quality.
化学反应分析
Types of Reactions: Glycarsamide sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the glycoloyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Arsenic acid derivatives.
Reduction: N-glycoloylarsanilic acid amine.
Substitution: Various substituted arsanilic acid derivatives.
科学研究应用
Glycarsamide sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organoarsenic compounds and as a precursor for other chemical reactions.
Biology: Studied for its effects on parasitic organisms and its potential use in controlling parasitic infections in livestock.
Medicine: Investigated for its potential therapeutic applications in treating parasitic diseases in humans.
Industry: Utilized in the formulation of veterinary drugs and as an additive in animal feed to prevent parasitic infections.
作用机制
The mechanism of action of glycarsamide sodium involves the inhibition of key enzymes in parasitic organisms, leading to their death. The compound targets the metabolic pathways of parasites, disrupting their ability to synthesize essential biomolecules. This results in the paralysis and eventual death of the parasites, making this compound an effective anthelmintic agent.
相似化合物的比较
Arsanilic Acid: A precursor to glycarsamide sodium, used in the synthesis of various organoarsenic compounds.
Roxarsone: Another organoarsenic compound used as a feed additive to promote growth and prevent infections in poultry.
Nitarsone: An organoarsenic compound used to prevent blackhead disease in turkeys.
Comparison:
This compound vs. Arsanilic Acid: this compound is more effective as an anthelmintic agent due to its enhanced solubility and bioavailability.
This compound vs. Roxarsone: While both compounds are used in veterinary medicine, this compound is specifically targeted for parasitic infections, whereas roxarsone is primarily used for growth promotion.
This compound vs. Nitarsone: this compound has a broader spectrum of activity against various parasites compared to nitarsone, which is more specialized for specific infections.
属性
IUPAC Name |
sodium;hydroxy-[4-[(2-hydroxyacetyl)amino]phenyl]arsinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10AsNO5.Na/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGOFPKOVIKDPL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9AsNNaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998134 | |
| Record name | Sodium hydrogen [4-(2-hydroxyacetamido)phenyl]arsonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-45-4, 7681-83-6 | |
| Record name | Sodium N-glycolylarsanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-(glycolloylamino)phenylarsonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen [4-(2-hydroxyacetamido)phenyl]arsonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(glycolloylamino)phenylarsonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium hydrogen [4-[(hydroxyacetyl)amino]phenyl]arsonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCARSAMIDE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4037B8RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


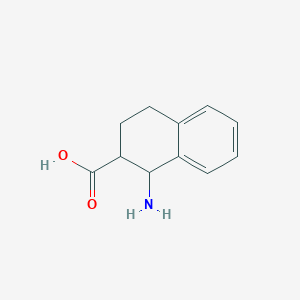
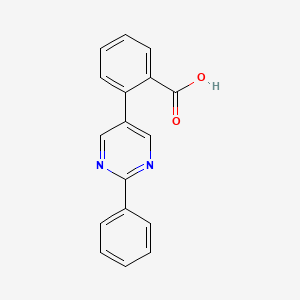

![Ethyl[1-(4-fluorophenyl)ethyl]amine](/img/structure/B3283421.png)
